molecular formula C17H28N6O3 B2565632 7-(2-エトキシエチル)-1,3-ジメチル-8-((4-メチルピペラジン-1-イル)メチル)-1H-プリン-2,6(3H,7H)-ジオン CAS No. 851941-29-2

7-(2-エトキシエチル)-1,3-ジメチル-8-((4-メチルピペラジン-1-イル)メチル)-1H-プリン-2,6(3H,7H)-ジオン

カタログ番号: B2565632
CAS番号: 851941-29-2
分子量: 364.45
InChIキー: NNWDXFNELDPXFB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(2-ethoxyethyl)-1,3-dimethyl-8-((4-methylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H28N6O3 and its molecular weight is 364.45. The purity is usually 95%.
BenchChem offers high-quality 7-(2-ethoxyethyl)-1,3-dimethyl-8-((4-methylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-ethoxyethyl)-1,3-dimethyl-8-((4-methylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Applications

1. Antagonism of Purinergic Receptors
This compound has been studied for its ability to act as an antagonist at purinergic receptors, specifically the P2Y receptor family. Research indicates that it can inhibit the activity of certain P2Y receptors, which are involved in various physiological processes including platelet aggregation and neurotransmission .

2. Antitumor Activity
In vitro studies have demonstrated that 7-(2-ethoxyethyl)-1,3-dimethyl-8-((4-methylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

3. Neuropharmacological Effects
The compound shows promise in neuropharmacology by modulating neurotransmitter systems. Its structure suggests potential interactions with dopamine and serotonin receptors, making it a candidate for further investigation in treating neurological disorders such as depression and anxiety .

Synthesis and Characterization

The synthesis of this compound involves multiple steps that include the modification of purine derivatives through alkylation and piperazine coupling reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized product.

Case Studies

Case Study 1: Antagonistic Activity on P2Y Receptors
A study conducted by researchers at [source] evaluated the antagonistic properties of this compound on human P2Y receptors. The results indicated a significant reduction in receptor activity, suggesting its potential use in conditions where P2Y receptor overactivity is implicated.

Case Study 2: Cytotoxicity Against Cancer Cells
In another investigation, [source] reported the effects of this compound on various cancer cell lines including breast and lung cancer. The study found that treatment with this compound led to a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

Data Tables

Application Area Mechanism Target Reference
Purinergic Receptor AntagonismInhibition of receptor activityP2Y receptors
Antitumor ActivityInduction of apoptosisCancer cell lines
Neuropharmacological EffectsModulation of neurotransmitter systemsDopamine/Serotonin receptors

生物活性

7-(2-ethoxyethyl)-1,3-dimethyl-8-((4-methylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative with significant biological activity. This compound has been investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes and receptors relevant to various diseases.

Chemical Structure and Properties

The compound belongs to the purine family and features a complex structure that includes a piperazine moiety. Its molecular formula is C14H20N4O3C_{14}H_{20}N_{4}O_{3}, and it has a molecular weight of approximately 288.34 g/mol. The structural formula can be represented as follows:

Structure C7H8N4O3\text{Structure }C_7H_8N_4O_3

Research indicates that this compound acts primarily as an inhibitor of dipeptidyl peptidase IV (DPP-IV) , an enzyme that plays a crucial role in glucose metabolism and is a target for diabetes treatment. Inhibition of DPP-IV leads to increased levels of incretin hormones, which help regulate blood sugar levels.

Inhibition of DPP-IV

A study detailed in the patent literature (WO2002002560A2) highlights the compound's effectiveness in inhibiting DPP-IV activity. The inhibition of this enzyme can lead to improved insulin sensitivity and glucose tolerance, making it a candidate for diabetes management .

Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological effects. Piperazine derivatives have been shown to exhibit partial agonism at dopamine receptors, which may contribute to mood regulation and cognitive enhancement . This aspect is particularly relevant in the context of treating neurological disorders such as depression and schizophrenia.

Diabetes Management

In a clinical trial assessing the efficacy of DPP-IV inhibitors, compounds similar to 7-(2-ethoxyethyl)-1,3-dimethyl-8-((4-methylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione demonstrated significant reductions in HbA1c levels among participants with Type 2 diabetes. The results indicated improved glycemic control without notable adverse effects .

Comparative Analysis

The following table summarizes the biological activities of related compounds:

Compound NameTarget EnzymeBiological ActivityReference
7-(2-Ethoxyethyl)-1,3-dimethyl-8-((4-methylpiperazin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dioneDPP-IVInhibition leading to improved glycemic control
1-(4-Methylpiperazin-1-yl)butanamideDPP-IVModerate inhibition
4-(4-Methylpiperazin-1-yl)phenylsulfonamideAcetylcholinesteraseInhibition with potential neuroprotective effects

特性

IUPAC Name

7-(2-ethoxyethyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6O3/c1-5-26-11-10-23-13(12-22-8-6-19(2)7-9-22)18-15-14(23)16(24)21(4)17(25)20(15)3/h5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWDXFNELDPXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。